Target Selectivity: LdArgRS vs. HsArgRS Inhibition Potency
Antileishmanial agent-27 demonstrates a 15.8-fold higher potency against Leishmania donovani ArgRS (LdArgRS) compared to the human counterpart (HsArgRS) . This direct comparison, derived from the same assay conditions, establishes a quantifiable selectivity window that is critical for minimizing potential host toxicity .
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.2 μM (LdArgRS) |
| Comparator Or Baseline | IC50 = 19 μM (HsArgRS) |
| Quantified Difference | 15.8-fold selectivity for LdArgRS |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
A 15.8-fold selectivity window directly translates to a higher therapeutic index, reducing the probability of off-target effects on human ArgRS, which is essential for procurement decisions in drug discovery programs focused on safety and efficacy.
